2-Ethylphenylhydrazine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
2-Ethylphenylhydrazine hydrochloride is a hydrazine derivative
Mode of Action
It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of various biochemical processes .
Biochemical Pathways
This compound may be used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac . This suggests that it may play a role in the biochemical pathways related to inflammation and pain perception.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed in the body and could potentially reach various tissues.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules in the process of drug synthesis
Cellular Effects
As it is used in the synthesis of the anti-inflammatory drug etodolac , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Direct effects of 2-Ethylphenylhydrazine hydrochloride on cells have not been reported.
Molecular Mechanism
It is known to be involved in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
It is known to be used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac , suggesting that it may interact with certain enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylphenylhydrazine hydrochloride typically starts from commercially available 2-ethylaniline. The process involves the formation of a diazonium salt from 2-ethylaniline using hydrochloric acid and sodium nitrite at low temperatures. This diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid to yield this compound with a high yield of approximately 92%.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. One optimized process involves the use of dihydrofuran and concentrated sulfuric acid as a catalyst in N,N-dimethylacetamide as a solvent, achieving a yield of 75% . This method is noted for its simplicity, cost-effectiveness, and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzenes
Reduction: Hydrazones
Substitution: Various substituted phenylhydrazines
Scientific Research Applications
2-Ethylphenylhydrazine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of dyes and agrochemicals.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but lacks the ethyl group.
4-Methoxyphenylhydrazine hydrochloride: Contains a methoxy group instead of an ethyl group.
4-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group instead of an ethyl group.
Uniqueness: 2-Ethylphenylhydrazine hydrochloride is unique due to its ethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of specific pharmaceuticals like etodolac .
Properties
IUPAC Name |
(2-ethylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19398-06-2 | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19398-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58711-02-7, 19398-06-2 | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58711-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethyl phenyl hydrazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8574WNK2HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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